N-Phenyl-2-deoxy-D-glucosylamine
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Description
N-Phenyl-2-deoxy-D-glucosylamine is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.245. The purity is usually 95%.
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Mechanism of Action
Target of Action
N-Phenyl-2-deoxy-D-glucosylamine is a complex organic compound with the molecular formula C11H15NO3 It is known to be an intermediate in the synthesis of telbivudine , a medication used to treat Hepatitis B. Therefore, it can be inferred that its targets might be related to the viral replication process of Hepatitis B.
Biological Activity
N-Phenyl-2-deoxy-D-glucosylamine is a compound of significant interest in biochemical research, particularly due to its structural similarity to naturally occurring sugars and its potential biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Glycolysis : Similar to other deoxy-sugars, this compound may inhibit glycolytic enzymes, particularly hexokinase, leading to reduced energy production in cancer cells. This mechanism has been observed in studies involving analogs of 2-deoxy-D-glucose, which demonstrate potent inhibition of glycolysis in aggressive cancers like glioblastoma multiforme (GBM) .
- Interaction with Cellular Receptors : The phenyl substitution enhances binding affinity to specific receptors, potentially modulating various signaling pathways involved in cell proliferation and apoptosis.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could protect cells from oxidative stress and contribute to its therapeutic effects.
In Vitro Studies
In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes key findings from these studies:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
U87MG (GBM) | 25 | Glycolytic inhibition |
HeLa (cervical cancer) | 30 | Induction of apoptosis |
MCF-7 (breast cancer) | 35 | Antioxidant activity |
These results indicate that the compound has a promising profile for further development as an anticancer agent.
Case Studies
- Case Study on GBM Treatment : A recent study explored the effects of this compound on GBM cells. The results demonstrated a significant reduction in cell viability and induction of apoptosis through glycolysis inhibition .
- Synergistic Effects with Other Agents : Research has indicated that combining this compound with traditional chemotherapeutics enhances overall efficacy against resistant cancer cell lines, suggesting a potential role in combination therapy.
Properties
CAS No. |
136207-41-5 |
---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.245 |
IUPAC Name |
(2R,3S)-5-phenyliminopentane-1,2,3-triol |
InChI |
InChI=1S/C11H15NO3/c13-8-11(15)10(14)6-7-12-9-4-2-1-3-5-9/h1-5,7,10-11,13-15H,6,8H2/t10-,11+/m0/s1 |
InChI Key |
QXLHVPIMOYSNQR-WDEREUQCSA-N |
SMILES |
C1=CC=C(C=C1)N=CCC(C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.